molecular formula C14H12N6O B11691328 2-(1H-benzotriazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B11691328
M. Wt: 280.28 g/mol
InChI Key: MFEKIMNDYHCRDW-CXUHLZMHSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and properties It is composed of a benzotriazole moiety linked to an acetohydrazide group, with a pyridine ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide, which is then reacted with pyridine-3-carbaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency in the product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: This compound is a precursor in the synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide and shares similar structural features.

    Pyridine-3-carbaldehyde: Another precursor used in the synthesis, it contributes the pyridine ring to the final compound.

    Other Benzotriazole Derivatives: Compounds with similar benzotriazole moieties that exhibit comparable chemical properties and reactivity.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is unique due to its combination of benzotriazole and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12N6O/c21-14(18-16-9-11-4-3-7-15-8-11)10-20-13-6-2-1-5-12(13)17-19-20/h1-9H,10H2,(H,18,21)/b16-9+

InChI Key

MFEKIMNDYHCRDW-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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